![molecular formula C15H20O5 B1240328 Psilostachyin A](/img/structure/B1240328.png)
Psilostachyin A
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Overview
Description
Psilostachyin A is a natural product found in Ambrosia artemisiifolia var. elatior, Ambrosia artemisiifolia, and other organisms with data available.
Scientific Research Applications
Antiproliferative and Ultrastructural Alterations in Trypanosoma cruzi
Psilostachyin A has shown notable effects in inhibiting the growth and viability of Trypanosoma cruzi, a parasite responsible for Chagas disease. It induces irreversible antiproliferative effects and significant ultrastructural alterations, particularly affecting mitochondrial structures and the kinetoplast (Sülsen et al., 2010).
Trypanocidal and Leishmanicidal Activities
Research indicates that Psilostachyin A is effective against Trypanosoma cruzi epimastigotes, trypomastigotes, and amastigotes, suggesting its potential as a template for novel trypanocidal agents. It also displayed significant activity against Leishmania mexicana and Leishmania amazonensis, two species causing leishmaniasis (Sülsen et al., 2011).
Autophagy Induction and Cell Cycle Arrest in Human Liver Carcinoma
Psilostachyin A has been studied for its anticancer potential, particularly in inducing autophagy and cell cycle arrest in 5-fluorouracil-resistant human liver carcinoma cells. It demonstrates a dose-dependent reduction in cell viability and suppresses cell invasion, highlighting its potential therapeutic value in liver cancer treatment (Liu et al., 2019).
DNA Damage Checkpoint Inhibition
Psilostachyin A, along with Psilostachyin C, inhibits the G2/M DNA damage checkpoint, a critical phase in cell division and DNA repair processes. This inhibition could provide insight into novel therapeutic approaches targeting cancer cells (Sturgeon et al., 2005).
properties
Product Name |
Psilostachyin A |
---|---|
Molecular Formula |
C15H20O5 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
(3aS,6S,7R,8S,8aR)-8-hydroxy-6,8-dimethyl-3-methylidenespiro[4,5,6,8a-tetrahydro-3aH-cyclohepta[b]furan-7,5'-oxolane]-2,2'-dione |
InChI |
InChI=1S/C15H20O5/c1-8-4-5-10-9(2)13(17)19-12(10)14(3,18)15(8)7-6-11(16)20-15/h8,10,12,18H,2,4-7H2,1,3H3/t8-,10-,12+,14-,15+/m0/s1 |
InChI Key |
IRPFOXRBPHCCTG-JISBIHODSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@H]([C@]([C@@]13CCC(=O)O3)(C)O)OC(=O)C2=C |
SMILES |
CC1CCC2C(C(C13CCC(=O)O3)(C)O)OC(=O)C2=C |
Canonical SMILES |
CC1CCC2C(C(C13CCC(=O)O3)(C)O)OC(=O)C2=C |
synonyms |
psilostachyin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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